molecular formula C10H8F4N2 B13742543 6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole CAS No. 41185-76-6

6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole

Cat. No.: B13742543
CAS No.: 41185-76-6
M. Wt: 232.18 g/mol
InChI Key: HVTIUOGEPKJKSC-UHFFFAOYSA-N
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Description

6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is a synthetic organic compound characterized by the presence of a benzimidazole core substituted with a methyl group and a tetrafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of 6-methylbenzimidazole with 1,2,2,2-tetrafluoroethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the carbon atom of the tetrafluoroethyl bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-(1,2,2,2-trifluoroethyl)-1H-benzimidazole
  • 6-methyl-2-(1,2,2,2-difluoroethyl)-1H-benzimidazole
  • 6-methyl-2-(1,2,2,2-monofluoroethyl)-1H-benzimidazole

Uniqueness

6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is unique due to the presence of four fluorine atoms in the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more stable compared to its analogs with fewer fluorine atoms. The increased fluorination can also enhance its biological activity and specificity towards certain molecular targets.

Properties

CAS No.

41185-76-6

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C10H8F4N2/c1-5-2-3-6-7(4-5)16-9(15-6)8(11)10(12,13)14/h2-4,8H,1H3,(H,15,16)

InChI Key

HVTIUOGEPKJKSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(F)(F)F)F

solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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